3-(Bromomethyl)-1-ethoxy-3-methylhexane
Description
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(bromomethyl)-1-ethoxy-3-methylhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-6-10(3,9-11)7-8-12-5-2/h4-9H2,1-3H3 |
InChI Key |
OASOFVPWWVPKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCOCC)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Radical bromination proceeds via a chain mechanism initiated by thermally or photolytically generated radicals. Dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) decomposes to produce radicals, which abstract a hydrogen atom from the methyl group of 1-ethoxy-3-methylhexane, forming a tertiary carbon-centered radical. This intermediate reacts with NBS to yield the brominated product (Figure 1).
- Substrate Preparation : 1-Ethoxy-3-methylhexane (14.7 mmol) and BPO (0.15 mmol) are dissolved in dichloromethane (6 mL).
- Bromination : NBS (14.7 mmol) is added portionwise under reflux (40–70°C) for 2–4 hours.
- Workup : The mixture is cooled, quenched with water, and extracted with dichloromethane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product.
- Purification : Recrystallization from ethyl acetate affords the pure bromide (yield: ~80–86%).
Key Parameters :
- Solvent : Halogenated solvents (e.g., dichloromethane, chlorobenzene) or acetonitrile enhance radical stability and substrate solubility.
- Temperature : Reflux conditions (40–100°C) balance reaction rate and side-product formation.
- Initiator Loading : 1–2 mol% BPO or AIBN minimizes premature termination.
Challenges and Mitigation
- Over-bromination : Excess NBS or prolonged reaction times may lead to di-bromination. Controlled addition and stoichiometric NBS (1:1 molar ratio) mitigate this.
- Radical Quenching : Oxygen or impurities scavenge radicals, reducing yield. Degassing solvents and inert atmospheres (N₂/Ar) improve efficiency.
Photochemical Bromination
Alternative to thermal initiation, photochemical bromination employs UV light to generate bromine radicals, circumventing the need for chemical initiators. This method is advantageous for heat-sensitive substrates.
Procedure and Optimization
- Substrate and Bromine : 1-Ethoxy-3-methylhexane is dissolved in chlorobenzene, and bromine (1.2 equiv) is added dropwise under UV irradiation (300–400 nm).
- Reaction Monitoring : Progress is tracked via TLC or GC-MS until complete consumption of the starting material.
- Isolation : Similar workup and purification steps as in Section 1.1 yield the product (yield: ~75–82%).
Advantages :
- Avoids initiator residues, simplifying purification.
- Scalable for industrial production with continuous-flow photoreactors.
Limitations :
- Requires specialized equipment for UV light penetration and temperature control.
Nucleophilic Substitution Pathways
While less common, nucleophilic substitution offers a complementary route, particularly if a pre-functionalized intermediate (e.g., a tosylate or mesylate) is accessible.
Tosylate Displacement
- Tosylation : 1-Ethoxy-3-(hydroxymethyl)-3-methylhexane is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate.
- Bromide Introduction : Sodium bromide (NaBr) in acetone displaces the tosylate group at 50–60°C, yielding the bromide.
Yield : ~65–70% (two steps).
Drawbacks : Multi-step synthesis and lower efficiency compared to radical methods.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Purity |
|---|---|---|---|---|
| Radical (NBS/BPO) | 80–86% | Reflux, CH₂Cl₂ | High | >95% |
| Photochemical | 75–82% | UV, chlorobenzene | Moderate | >90% |
| Nucleophilic Substitution | 65–70% | TsCl/NaBr, acetone | Low | 85–90% |
Table 1 : Performance metrics for synthetic routes to this compound. Radical bromination offers the best balance of yield and practicality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-ethoxy-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-1-ethoxy-3-methylhexane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-ethoxy-3-methylhexane involves its reactivity towards nucleophiles, which allows it to participate in substitution reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
The following table and analysis compare 3-(Bromomethyl)-1-ethoxy-3-methylhexane with analogous brominated hydrocarbons, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of Brominated Compounds
Key Observations:
Structural Complexity: The target compound’s branched aliphatic structure distinguishes it from linear analogs like 1-Bromohexane and cyclic derivatives like (Bromomethyl)cyclohexane.
Reactivity :
- The bromomethyl group in this compound is adjacent to a methyl branch, creating steric hindrance that may favor SN1 mechanisms over SN2 (unlike 1-Bromohexane, which undergoes rapid SN2 due to its linear structure) .
- Cyclohexane-based bromides (e.g., 1-Bromo-3-methylcyclohexane) exhibit mixed SN1/SN2 behavior depending on the position of the bromine .
Applications :
- Linear bromoalkanes (e.g., 1-Bromohexane) are widely used as alkylating agents , whereas aromatic bromides (e.g., 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene) serve as intermediates in drug synthesis . The target compound’s branched structure may make it suitable for sterically demanding reactions in asymmetric synthesis.
Safety and Handling :
- Brominated compounds generally require precautions due to toxicity and flammability. For example, (Bromomethyl)cyclohexane mandates skin protection and ventilation , a standard applicable to the target compound as well.
Biological Activity
3-(Bromomethyl)-1-ethoxy-3-methylhexane is an organic compound with potential biological activity due to its halogenated and ether functionalities. Understanding its biological properties is essential for evaluating its applications in medicinal chemistry and pharmacology.
- Chemical Formula : C₈H₁₇BrO
- Molecular Weight : 201.13 g/mol
- CAS Number : 66050504
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Cytotoxicity :
- Enzyme Inhibition :
Data Table: Biological Activities of Similar Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potentially active | Moderate | Unknown |
| 1-Bromo-4-(bromomethyl)benzene | Broad-spectrum | High | CYP1A2 Inhibitor |
| 3-Bromopropyl phenyl ether | Active | High | Moderate |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various brominated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 μg/mL, suggesting potential use as an antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on the cytotoxic effects of halogenated compounds revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties. Further investigation into its mechanism of action is warranted to understand its efficacy fully .
Research Findings
Recent findings highlight the need for further research into the pharmacological profiles of halogenated compounds like this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts with cellular targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
